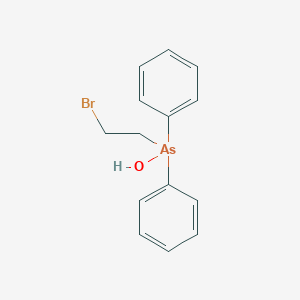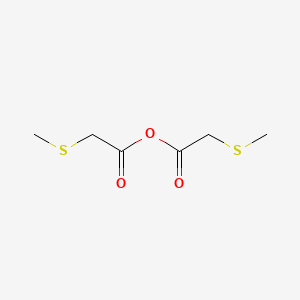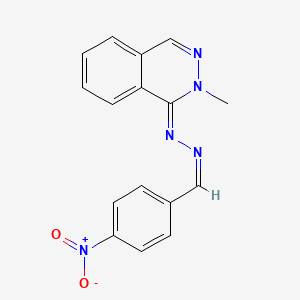
2-Chloro-5-nitrosopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitrosopyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitroso group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrosopyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to produce 2-chloro-5-nitropyridine. This intermediate is then subjected to reduction reactions to convert the nitro group to a nitroso group, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of 2-amino-5-nitropyridine as a starting material. This compound undergoes diazotization followed by chlorination to produce this compound. The reaction conditions are optimized to ensure high yield and purity, with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrosopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyridine derivatives.
Reduction Reactions: The nitroso group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and other nucleophiles, typically under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.
Major Products Formed:
Aminopyridine Derivatives: Formed through substitution reactions.
Amino Compounds: Resulting from reduction reactions.
Nitro Compounds: Produced via oxidation reactions.
Scientific Research Applications
2-Chloro-5-nitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrosopyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but with a nitro group instead of a nitroso group.
2-Chloro-3-nitrosopyridine: Another derivative with the nitroso group at a different position.
2-Bromo-5-nitrosopyridine: A bromine-substituted analog with similar chemical properties.
Uniqueness: 2-Chloro-5-nitrosopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and nitroso groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
63064-02-8 |
|---|---|
Molecular Formula |
C5H3ClN2O |
Molecular Weight |
142.54 g/mol |
IUPAC Name |
2-chloro-5-nitrosopyridine |
InChI |
InChI=1S/C5H3ClN2O/c6-5-2-1-4(8-9)3-7-5/h1-3H |
InChI Key |
SYKAICBPZUNKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


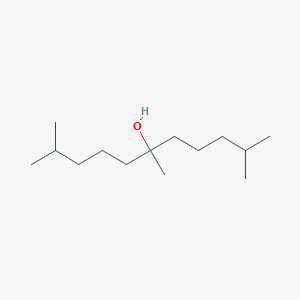
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
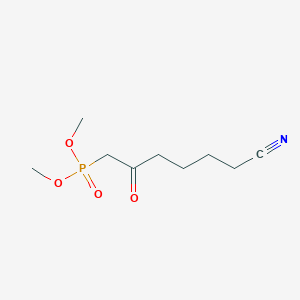
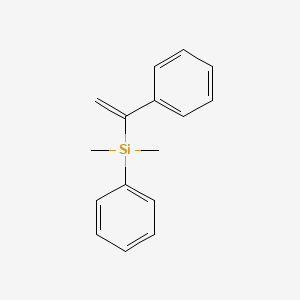
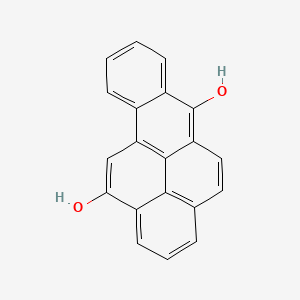

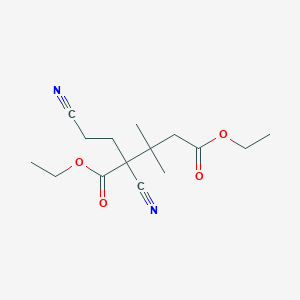
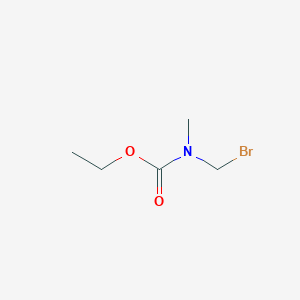
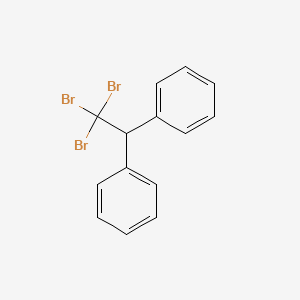
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
